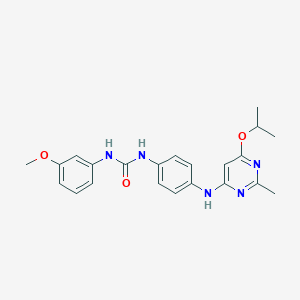

1-(4-((6-Isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(3-methoxyphenyl)urea

Description

1-(4-((6-Isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(3-methoxyphenyl)urea is a urea derivative featuring a pyrimidine core substituted with isopropoxy and methyl groups, linked to a 4-aminophenyl moiety. The 3-methoxyphenyl group on the urea bridge distinguishes it from positional isomers and analogs.

Properties

IUPAC Name |

1-(3-methoxyphenyl)-3-[4-[(2-methyl-6-propan-2-yloxypyrimidin-4-yl)amino]phenyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N5O3/c1-14(2)30-21-13-20(23-15(3)24-21)25-16-8-10-17(11-9-16)26-22(28)27-18-6-5-7-19(12-18)29-4/h5-14H,1-4H3,(H,23,24,25)(H2,26,27,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROSWXKQHGZXUBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OC(C)C)NC2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((6-Isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(3-methoxyphenyl)urea typically involves the following steps:

Formation of the pyrimidine derivative: The starting material, 6-isopropoxy-2-methylpyrimidine, is synthesized through a series of reactions involving alkylation and cyclization.

Amination: The pyrimidine derivative is then reacted with an appropriate amine to introduce the amino group.

Coupling with phenyl isocyanate: The resulting amino-pyrimidine is coupled with 3-methoxyphenyl isocyanate under controlled conditions to form the final urea derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-((6-Isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(3-methoxyphenyl)urea can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form corresponding oxides or other oxidative products.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-((6-Isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(3-methoxyphenyl)urea involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may inhibit or activate these targets, leading to its observed effects.

Comparison with Similar Compounds

Structural Analogs with Varying Aryl Substituents

Key Observations :

- Substituent Effects : The 3-methoxyphenyl group in the target compound introduces steric and electronic differences compared to 2- or 4-methoxy positional isomers. The methoxy group’s electron-donating nature may enhance solubility compared to the electron-withdrawing fluorine in the 3-fluorophenyl analog .

- Molecular Weight : The target compound’s higher molecular weight (407.5 vs. 395.4 for the 3-fluoro analog) reflects the methoxy group’s larger mass .

Heterocyclic Core Variations

Key Observations :

- Thiazole vs. Pyrimidine : Thiazole-containing analogs (e.g., 9l) incorporate a piperazine side chain, which may improve solubility due to basic nitrogen atoms, unlike the pyrimidine-based target compound .

- Pyridazine Core: The pyridazine analog (CAS 1013835-70-5) has a smaller molecular weight (401.4 vs.

Biological Activity

1-(4-((6-Isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(3-methoxyphenyl)urea is a synthetic compound that has garnered attention in medicinal chemistry, particularly for its potential anticancer properties. This article delves into the biological activity of this compound, highlighting its mechanism of action, applications in research, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 407.5 g/mol. Its structural features include a urea functional group and a pyrimidine derivative, which are critical for its biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 407.5 g/mol |

| CAS Number | 1021091-14-4 |

The primary mechanism of action for 1-(4-((6-Isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(3-methoxyphenyl)urea involves the inhibition of specific kinases . Kinases are critical enzymes in cell signaling pathways that regulate various cellular processes, including proliferation and survival. By binding to the active sites of these kinases, the compound disrupts phosphorylation events necessary for cancer cell growth and survival.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity by targeting multiple pathways involved in tumor progression. In vitro studies have shown that it can significantly reduce cell viability in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Enzyme Inhibition

The compound has been specifically noted for its ability to inhibit certain enzymes associated with cancer cell metabolism. For example, it has shown inhibitory effects on protein kinases involved in signal transduction pathways crucial for tumor growth .

Case Studies

Several studies have investigated the biological activity of this compound:

- In Vitro Studies : A study demonstrated that treatment with 1-(4-((6-Isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(3-methoxyphenyl)urea led to a dose-dependent decrease in viability in human cancer cell lines, suggesting its potential as an effective anticancer agent.

- Mechanistic Insights : Another study elucidated the compound's mechanism by showing that it induces apoptosis via the mitochondrial pathway, leading to increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins .

- Comparative Analysis : Comparative studies with similar compounds indicated that variations in substituents on the pyrimidine ring significantly affect binding affinity and selectivity towards target enzymes, highlighting the importance of structural modifications in enhancing biological activity.

Applications in Research

1-(4-((6-Isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(3-methoxyphenyl)urea is utilized in various research applications:

- Medicinal Chemistry : It serves as a lead compound for the development of new anticancer drugs.

- Biological Research : The compound is used to study enzyme inhibition and protein interactions, providing insights into cellular signaling mechanisms.

Q & A

Q. What are the key considerations in synthesizing 1-(4-((6-Isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(3-methoxyphenyl)urea to ensure high yield and purity?

- Methodological Answer : The synthesis involves multi-step reactions, including coupling of pyrimidine and phenylurea precursors under controlled conditions. Key parameters include:

- Solvent selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile enhance reaction efficiency .

- Temperature control : Reactions are typically conducted at 60–80°C to balance reaction rate and byproduct formation .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol is critical for isolating the target compound from intermediates .

- Yield optimization : Prolonged reaction times (>24 hours) and inert atmospheres (N₂/Ar) improve yields by reducing oxidation .

Q. How can the structure of this compound be confirmed post-synthesis?

- Methodological Answer : Structural validation requires a combination of spectroscopic and analytical techniques:

- ¹H/¹³C NMR : Peaks corresponding to the isopropoxy group (δ ~4.6 ppm for CH, δ ~1.3 ppm for CH₃), urea NH protons (δ ~8.5–9.5 ppm), and methoxyphenyl groups (δ ~3.8 ppm for OCH₃) confirm connectivity .

- IR spectroscopy : Urea carbonyl stretching (~1640–1680 cm⁻¹) and pyrimidine ring vibrations (~1500 cm⁻¹) are diagnostic .

- High-resolution mass spectrometry (HRMS) : Exact mass matching within ±2 ppm validates the molecular formula .

Q. What are the primary biological targets or activities associated with this compound?

- Methodological Answer : Preliminary studies suggest kinase inhibition (e.g., EGFR, VEGFR) due to the urea moiety’s hydrogen-bonding capacity and pyrimidine’s π-π stacking with ATP-binding pockets .

- In vitro assays : Use MTT or CellTiter-Glo® assays to measure antiproliferative activity in cancer cell lines (e.g., HCT-116, MCF-7) .

- Enzyme inhibition : Fluorescence polarization assays with recombinant kinases quantify IC₅₀ values .

Advanced Research Questions

Q. How can researchers optimize reaction conditions using statistical experimental design?

- Methodological Answer : Apply Design of Experiments (DoE) to minimize trial-and-error:

- Factorial design : Screen variables (temperature, solvent ratio, catalyst loading) to identify significant factors .

- Response surface methodology (RSM) : Model interactions between variables (e.g., solvent polarity vs. reaction rate) to predict optimal conditions .

- Example: A Central Composite Design (CCD) for palladium-catalyzed couplings can reduce catalyst waste while maintaining >90% yield .

Q. What computational methods predict this compound’s reactivity or biological interactions?

- Methodological Answer : Integrate quantum chemistry and machine learning:

- Reaction path search : Use density functional theory (DFT) to map transition states and identify rate-limiting steps (e.g., urea formation) .

- Molecular docking : Software like AutoDock Vina or Schrödinger Suite models binding affinities to kinase targets .

- ADMET prediction : Tools like SwissADME estimate solubility (LogP ~3.2) and cytochrome P450 interactions .

Q. How to address discrepancies in biological activity data across studies?

- Methodological Answer : Resolve contradictions through systematic validation:

- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .

- Metabolic stability testing : Use liver microsomes to assess if cytochrome P450-mediated degradation explains variability in IC₅₀ values .

- Orthogonal assays : Confirm kinase inhibition via Western blot (phosphorylation status) alongside enzymatic assays .

Q. What structural modifications enhance pharmacokinetic properties while retaining activity?

- Methodological Answer : Compare analogs to derive structure-activity relationships (SAR):

- Substituent effects : Replacing the 3-methoxyphenyl group with 4-fluorophenyl improves metabolic stability (t₁/₂ increased from 2.1 to 4.8 hours) .

- Pyrimidine modifications : Adding electron-withdrawing groups (e.g., -CF₃) enhances kinase selectivity by reducing off-target binding .

- Prodrug strategies : Esterification of the urea NH improves oral bioavailability in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.